molecular formula C10H11F4N B15318080 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Cat. No.: B15318080
M. Wt: 221.19 g/mol
InChI Key: KLZIMAZQYDNFPK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₁F₄N
Structural Features:

  • Chiral (S)-configuration at the propan-2-amine center .
  • Trifluoromethyl (-CF₃) group attached to the propan-2-amine backbone.
  • 4-Fluorobenzyl (-CH₂-C₆H₄-F) substituent on the amine nitrogen.

Properties

IUPAC Name

1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8/h2-5,7,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZIMAZQYDNFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, also known as (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine (CAS Number: 2089671-68-9), is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}F4_{4}N. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

PropertyValue
Molecular Weight201.20 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
CAS Number2089671-68-9

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors. This suggests potential antidepressant properties for this compound.
  • Anxiolytic Effects : The compound may also possess anxiolytic effects due to its influence on neurotransmitter systems.

The mechanism of action of this compound is believed to involve the modulation of neurotransmitter levels in the brain. Specifically, it may inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds. Here are some notable findings:

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry examined various trifluoromethylated amines and their effects on serotonin uptake. The results indicated a significant increase in serotonin levels with certain structural modifications similar to those found in this compound .
  • Anxiolytic Properties :
    • Another research article highlighted the anxiolytic potential of fluorinated compounds. It was found that specific substitutions on the aromatic ring could enhance anxiolytic activity, suggesting that this compound could be effective in reducing anxiety symptoms .
  • Neuropharmacological Studies :
    • A neuropharmacological study evaluated the effects of trifluoromethylated compounds on animal models. The findings showed promising results regarding mood elevation and reduced anxiety-like behaviors .

Comparison with Similar Compounds

1-(4-Fluorophenyl)propan-2-amine (4-FA)

Molecular Formula : C₉H₁₂FN
Key Differences :

  • Lacks the trifluoromethyl (-CF₃) group.
  • Simpler amine structure without a benzyl substituent.
    Pharmacological Relevance :
  • Known as a psychoactive substance with serotonin and dopamine reuptake inhibition .
  • Lower metabolic stability compared to the trifluoromethylated analog due to absence of fluorine shielding .

N-Methyl-1-(4-fluorophenyl)propan-2-amine (4-FMA)

Molecular Formula : C₁₀H₁₄FN
Key Differences :

  • Methyl group (-CH₃) replaces the trifluoromethyl (-CF₃) group.
  • Enhanced lipophilicity compared to 4-FA but less than the target compound.
    Activity :
  • Exhibits stimulant effects similar to amphetamines but with reduced potency due to weaker electron-withdrawing effects of -CH₃ vs. -CF₃ .

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

Molecular Formula : C₁₀H₁₂F₃N
Key Differences :

  • Trifluoromethyl group is on the phenyl ring rather than the amine backbone.
  • Tertiary amine structure (branched methyl groups).
    Implications :
  • Increased steric hindrance may reduce receptor binding efficiency compared to the target compound .

1-(4-Fluorophenyl)-2-methylpropan-2-amine

Molecular Formula : C₁₀H₁₃FN
Key Differences :

  • Branched methyl groups on the propan-2-amine.
  • Lacks fluorine atoms on the amine side chain.
    Physicochemical Properties :

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Pharmacological Notes
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine C₁₀H₁₁F₄N -CF₃, 4-fluorobenzyl Enhanced metabolic stability
4-FA C₉H₁₂FN -NH₂, 4-fluorophenyl Serotonin/dopamine reuptake inhibitor
4-FMA C₁₀H₁₄FN -CH₃, 4-fluorophenyl Reduced potency vs. target compound
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N -CF₃ on phenyl ring Steric hindrance limits receptor binding

Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Receptor Interactions: The 4-fluorobenzyl group may enhance affinity for monoamine transporters (e.g., serotonin, dopamine) due to aromatic stacking interactions .
  • Synthetic Accessibility : The target compound’s synthesis (76% yield) is more efficient than multi-step routes for analogs like N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine .

Preparation Methods

Preparation Methods

Reductive Amination: The Primary Synthetic Route

The most widely reported method for synthesizing 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine involves reductive amination between 1,1,1-trifluoroacetone and 4-fluorobenzylamine . This reaction proceeds via the following steps:

  • Condensation : The ketone (1,1,1-trifluoroacetone) reacts with the primary amine (4-fluorobenzylamine) to form an imine intermediate.
  • Reduction : The imine is reduced to the corresponding secondary amine using a hydride donor.

Typical Reaction Conditions :

  • Solvent : Methanol or ethanol (polar protic solvents enhance imine formation).
  • Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce imines in the presence of ketones.
  • Temperature : Room temperature to 40°C, avoiding excessive heat to prevent side reactions.
  • Reaction Time : 12–24 hours for complete conversion.

Mechanistic Insights :
The reaction’s selectivity arises from the ability of NaBH₃CN to protonate the imine intermediate, forming a more reactive species for reduction. The trifluoromethyl group’s electron-withdrawing nature stabilizes the intermediate, favoring high yields (typically 70–85%).

Example Procedure :

  • Dissolve 1,1,1-trifluoroacetone (10 mmol) and 4-fluorobenzylamine (10 mmol) in methanol (30 mL).
  • Add NaBH₃CN (12 mmol) slowly at 0°C.
  • Stir the mixture at room temperature for 18 hours.
  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Alternative Synthetic Routes

While reductive amination dominates, alternative methods have been explored:

Leuckart-Wallach Reaction

This method involves reacting 1,1,1-trifluoroacetone with 4-fluorobenzylamine in the presence of formic acid as both a catalyst and reducing agent. However, yields are lower (~50%) due to competing decomposition pathways.

Catalytic Hydrogenation

Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) or Raney nickel has been attempted, but the trifluoromethyl group’s steric bulk often impedes catalyst accessibility, resulting in incomplete reduction.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer efficiency. Key advantages include:

  • Reduced Reaction Time : Residence times of 1–2 hours vs. 18–24 hours in batch systems.
  • Higher Purity : Minimized side reactions through precise temperature control.
  • Scalability : Outputs exceeding 100 kg/day with consistent quality.

Process Parameters :

Parameter Value
Reactor Type Tubular flow reactor
Temperature 30–35°C
Pressure 1–2 bar
Catalyst Immobilized NaBH₃CN on silica

Purification and Isolation

Crude product purification is critical due to residual starting materials and reducing agents. Two primary methods are employed:

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).
  • Eluent : Hexane/ethyl acetate (8:2 to 7:3 gradient).
  • Purity : >98% after purification.

Crystallization

  • Solvent System : Ethanol/water (4:1).
  • Yield : 60–70% with 99% purity.

Comparison of Methods :

Method Purity (%) Yield (%) Scalability
Column Chromatography >98 70–85 Moderate
Crystallization 99 60–70 High

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 3.75 (s, 2H, CH₂N), 2.95 (q, 1H, J = 6.5 Hz, CH), 1.45 (d, 3H, J = 6.5 Hz, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃), -115.2 (Ar-F).

Mass Spectrometry

  • ESI-MS : m/z 222.09 [M+H]⁺, calculated 221.19.

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